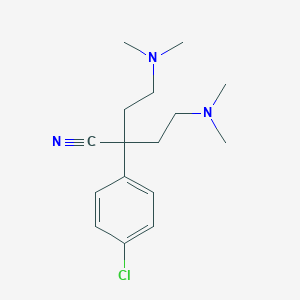

2-(4-Chlorophenyl)-4-(dimethylamino)-2-(2-(dimethylamino)ethyl)butanenitrile

概要

説明

2-(4-Chlorophenyl)-4-(dimethylamino)-2-(2-(dimethylamino)ethyl)butanenitrile is a synthetic organic compound that belongs to the class of nitriles It is characterized by the presence of a chlorophenyl group, a dimethylamino group, and a butanenitrile backbone

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-4-(dimethylamino)-2-(2-(dimethylamino)ethyl)butanenitrile typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Chlorophenyl Intermediate: The starting material, 4-chlorobenzaldehyde, undergoes a reaction with a suitable reagent such as dimethylamine to form the intermediate 4-chlorophenyl dimethylamine.

Addition of the Butanenitrile Backbone: The intermediate is then reacted with a nitrile compound, such as acrylonitrile, under basic conditions to form the desired butanenitrile backbone.

Final Coupling Reaction: The final step involves coupling the intermediate with another dimethylamino group to form the target compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions, such as:

Catalysts: Use of specific catalysts to enhance reaction rates and yields.

Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to ensure efficient synthesis.

Purification Techniques: Employing purification methods such as recrystallization or chromatography to obtain high-purity product.

化学反応の分析

Types of Reactions

2-(4-Chlorophenyl)-4-(dimethylamino)-2-(2-(dimethylamino)ethyl)butanenitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions with reagents like sodium hydroxide or ammonia.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in aqueous solution or ammonia in ethanol.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted phenyl derivatives.

科学的研究の応用

Overview

2-(4-Chlorophenyl)-4-(dimethylamino)-2-(2-(dimethylamino)ethyl)butanenitrile, also known as Chlorphenamine Impurity A, is a synthetic organic compound with significant relevance in pharmacological research and development. Its unique molecular structure, characterized by a chlorophenyl group and multiple dimethylamino groups, suggests various potential applications in medicinal chemistry, particularly in the fields of drug development and synthesis.

Pharmacological Applications

The compound's biological activity is primarily attributed to its interaction with neurotransmitter systems, making it a candidate for various therapeutic applications:

- Antihistaminic Properties : Due to its structural similarity to known antihistamines, this compound may exhibit antihistaminic effects, potentially useful in treating allergic reactions and conditions like hay fever.

- Neurological Research : The dimethylamino groups suggest activity at cholinergic or adrenergic receptors. Studies indicate potential roles in modulating neurotransmitter release, which could be beneficial in neuropharmacology.

- Potential Antidepressant Activity : Given its interaction with neurotransmitter systems, there is a hypothesis that it may influence mood regulation pathways, warranting further investigation into its antidepressant properties.

Synthesis and Production

The synthesis of this compound typically involves multi-step organic reactions:

- Formation of Chlorophenyl Intermediate : Starting from 4-chlorobenzaldehyde, the reaction with dimethylamine yields an intermediate.

- Addition of Butanenitrile Backbone : This intermediate is reacted with acrylonitrile under basic conditions.

- Final Coupling Reaction : The final product is formed by coupling the intermediate with another dimethylamino group.

Industrial Production Methods

In industrial settings, optimized conditions such as specific catalysts and controlled temperature and pressure are employed to enhance yield and purity.

The compound's mechanism of action involves binding to specific receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, including:

- Receptor Modulation : It may act as a ligand for neurotransmitter receptors, influencing physiological responses.

- Enzyme Interaction : Potential inhibition or activation of enzymes involved in metabolic pathways.

Case Studies and Research Findings

Several studies have explored the applications of this compound:

- Study on Antihistaminic Effects : Research demonstrated that compounds with similar structures effectively block histamine receptors, indicating potential for use in allergy treatments.

- Neuropharmacological Investigations : Studies have shown that related compounds can modulate neurotransmitter release in animal models, suggesting similar potential for this compound.

- Synthesis Innovations : Recent advancements in synthetic methodologies have improved the efficiency of producing this compound, making it more accessible for research applications.

作用機序

The mechanism of action of 2-(4-Chlorophenyl)-4-(dimethylamino)-2-(2-(dimethylamino)ethyl)butanenitrile involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

類似化合物との比較

Similar Compounds

- 2-(4-Chlorophenyl)-4-(dimethylamino)-2-(2-(methylamino)ethyl)butanenitrile

- 2-(4-Chlorophenyl)-4-(methylamino)-2-(2-(dimethylamino)ethyl)butanenitrile

- 2-(4-Chlorophenyl)-4-(dimethylamino)-2-(2-(ethylamino)ethyl)butanenitrile

Uniqueness

2-(4-Chlorophenyl)-4-(dimethylamino)-2-(2-(dimethylamino)ethyl)butanenitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

生物活性

2-(4-Chlorophenyl)-4-(dimethylamino)-2-(2-(dimethylamino)ethyl)butanenitrile, also known as Chlorphenamine Impurity A, is a synthetic organic compound that falls within the category of nitriles. Its unique structure, characterized by a chlorophenyl group and two dimethylamino groups, suggests potential biological activity, particularly in pharmacological applications. This article reviews the biological activity of this compound based on various studies, highlighting its mechanisms of action, therapeutic potential, and related research findings.

- IUPAC Name : 2-(4-chlorophenyl)-4-(dimethylamino)-2-[2-(dimethylamino)ethyl]butanenitrile

- Molecular Formula : C16H24ClN3

- Molecular Weight : 293.83 g/mol

- CAS Number : 1246816-57-8

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The compound may act as a ligand for specific receptors or enzymes, influencing their activity and leading to diverse biological effects. Notably, its structural similarity to other pharmacologically active compounds suggests potential roles in modulating neurotransmitter systems and cellular signaling pathways.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Studies have shown that derivatives containing dimethylamino groups exhibit antimicrobial properties against a range of bacteria, including Escherichia coli and Pseudomonas aeruginosa .

- Antihistaminic Effects : Given its structural similarities to known antihistamines like chlorpheniramine, this compound may possess antihistaminic properties, potentially useful in treating allergic reactions .

- Neuropharmacological Effects : The dimethylamino groups suggest possible interactions with neurotransmitter systems, particularly in modulating serotonin and norepinephrine pathways .

Antimicrobial Studies

A study investigating the antimicrobial efficacy of hydrogels containing poly(2-(dimethylamino)ethyl methacrylate) (PDMAEMA), which includes the compound , demonstrated weak inhibitory activity against several bacterial strains. The results indicated that while the hydrogels showed some antimicrobial properties, their effectiveness varied significantly depending on the concentration and environmental conditions .

Data Tables

| Property | Value |

|---|---|

| IUPAC Name | 2-(4-chlorophenyl)-4-(dimethylamino)-2-[2-(dimethylamino)ethyl]butanenitrile |

| Molecular Formula | C16H24ClN3 |

| Molecular Weight | 293.83 g/mol |

| CAS Number | 1246816-57-8 |

| Antimicrobial Activity | Weak against E. coli, P. aeruginosa |

| Potential Therapeutic Uses | Antihistaminic, Neuropharmacological |

特性

IUPAC Name |

2-(4-chlorophenyl)-4-(dimethylamino)-2-[2-(dimethylamino)ethyl]butanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24ClN3/c1-19(2)11-9-16(13-18,10-12-20(3)4)14-5-7-15(17)8-6-14/h5-8H,9-12H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHQXETBOFLTSJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCC(CCN(C)C)(C#N)C1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90154460 | |

| Record name | 2-(4-Chlorophenyl)-4-(dimethylamino)-2-(2-(dimethylamino)ethyl)butanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90154460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.83 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1246816-57-8 | |

| Record name | 2-(4-Chlorophenyl)-4-(dimethylamino)-2-(2-(dimethylamino)ethyl)butanenitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1246816578 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(4-Chlorophenyl)-4-(dimethylamino)-2-(2-(dimethylamino)ethyl)butanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90154460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-CHLOROPHENYL)-4-(DIMETHYLAMINO)-2-(2-(DIMETHYLAMINO)ETHYL)BUTANENITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0ZD111VO20 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。